Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-
Overview
Description
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is a compound with the molecular formula C16H15NO2 and a molecular weight of 253.296 g/mol It is known for its unique structure, which includes an oxazolidine ring fused to a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- typically involves the condensation of a benzyl-substituted oxazolidine with a cyclohexadienone derivative. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and cyclohexadienone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Phenol,2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]
- Cyclohexa-2,4-dien-1-one derivatives
Uniqueness
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxazolidine ring with a cyclohexadienone moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .
Biological Activity
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS: 163165-92-2), is a chemical compound characterized by its unique oxazole structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antifungal and anticancer applications. The following sections explore the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H15NO2
- Molecular Weight : 253.3 g/mol
- IUPAC Name : (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)phenol
- Purity : 97% .
Antifungal Activity
Recent studies have indicated that derivatives of 4,5-dihydrooxazole exhibit significant antifungal properties. For instance, compounds structurally related to phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- have shown broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for related compounds:
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
A30 | Candida albicans | 0.03 - 0.5 |
A31 | Cryptococcus neoformans | 0.25 - 2 |
A33 | Aspergillus fumigatus | 0.25 - 2 |
These results indicate that certain derivatives possess potent antifungal activity and may serve as a basis for developing new antifungal agents .
Anticancer Activity
The anticancer potential of phenolic compounds is well-documented. Recent investigations into the cytotoxic effects of phenol derivatives have shown promising results against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of several oxazole derivatives against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines using the MTT assay. The findings are summarized in the table below:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
A30 | A-549 | 22.09 |
A31 | MCF-7 | 6.40 |
Doxorubicin | MCF-7 | 9.18 |
The results indicated that compound A31 exhibited significant cytotoxicity against both cancer cell lines, outperforming the standard drug Doxorubicin in terms of potency against MCF-7 cells .
The biological activity of phenol derivatives like phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- can be attributed to their ability to interact with specific cellular targets:
- Inhibition of Fungal Ergosterol Biosynthesis : Similar compounds have been shown to inhibit the enzyme CYP51, crucial for ergosterol synthesis in fungi.
- Induction of Apoptosis in Cancer Cells : The mechanism involves the activation of caspases and modulation of apoptosis-related proteins leading to programmed cell death.
- Metabolic Stability : Compounds like A31 and A33 demonstrated high metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic profiles for further development .
Properties
IUPAC Name |
2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-9-5-4-8-14(15)16-17-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13,18H,10-11H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZMLDIAQROIH-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744182 | |
Record name | 6-[(4S)-4-Benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163165-92-2 | |
Record name | 6-[(4S)-4-Benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.